An In-depth Technical Guide to N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS: 24468-88-0)
An In-depth Technical Guide to N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS: 24468-88-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, a bifunctional alkylating agent with significant potential in synthetic chemistry and drug discovery. By virtue of its structural features, this compound serves as a versatile precursor for a variety of complex organic molecules and exhibits potential as a cytotoxic agent. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.
Core Compound Profile
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, also known as N,N-Bis(2-bromoethyl)benzylamine, is a tertiary amine featuring a benzyl group and two 2-bromoethyl substituents.[1] This unique combination of a bulky, lipophilic benzyl group and two reactive bromoethyl arms defines its chemical behavior and potential applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 24468-88-0 | [1] |
| Molecular Formula | C₁₁H₁₅Br₂N | [1] |
| Molecular Weight | 321.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 319.4 ± 32.0 °C at 760 mmHg | |
| Flash Point | 147 °C | |
| pKa | 5.63 ± 0.50 (Predicted) | [2] |
| Storage Temperature | 4°C, protect from light |
Structural Representation
The structure of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is fundamental to understanding its reactivity. The presence of two primary alkyl bromides makes it a potent bifunctional electrophile.
Caption: Chemical structure of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
Synthesis and Purification
The synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is typically achieved through a multi-step process commencing with readily available starting materials. The general strategy involves the formation of N-benzyl-diethanolamine followed by bromination.
Synthetic Pathway
A common and effective route for the synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is outlined below. This pathway prioritizes the use of accessible reagents and straightforward reaction conditions.
Caption: General synthetic workflow for N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, adapted from procedures for analogous compounds.[3][4]
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine
-
To a warmed mixture of one molar equivalent of N,N-bis(2-hydroxyethyl)amine and one molar equivalent of sodium carbonate, add approximately one molar equivalent of benzyl chloride dropwise.[4]
-
The rate of addition should be controlled to maintain the exothermic reaction temperature between 70°C and 100°C.[4]
-
After the addition is complete, maintain the reaction temperature at 75°C to 85°C for a short period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Add toluene to the reaction mixture, cool to 50-65°C, and filter to remove inorganic salts.[4]
-
Wash the filter cake with toluene and combine the filtrates.
-
Dry the combined organic layers by azeotropic distillation to yield a toluene solution of N,N-bis(2-hydroxyethyl)benzylamine.[4]
Step 2: Synthesis of N,N-bis(2-chloroethyl)benzylamine (as an analogue to the bromo-compound)
-
Slowly add the dried toluene solution of N,N-bis(2-hydroxyethyl)benzylamine to 70 g of thionyl chloride over ninety minutes, maintaining the reaction temperature at approximately 65-75°C.[4]
-
After the addition is complete, heat the reaction mixture with stirring for an additional hour at 65-75°C.[4]
-
To the stirred reaction mixture, successively add 100 ml of water and 70 ml of 35% aqueous sodium hydroxide solution.[4]
-
Separate the layers and dry the toluene layer by azeotropic distillation to obtain a solution of N,N-bis(2-chloroethyl)benzylamine.[4]
Note on Bromination: While the above protocol details chlorination, the synthesis of the target bromo-compound can be achieved by substituting thionyl chloride with a suitable brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. The reaction conditions may require optimization.
Purification
The crude product can be purified by vacuum distillation. For laboratory-scale purification, flash column chromatography on silica gel may also be employed. The choice of eluent will depend on the polarity of the crude product and should be determined by TLC analysis.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is dominated by the presence of the two bromoethyl groups, classifying it as a nitrogen mustard analogue.[6][7] These compounds are potent bifunctional alkylating agents.
Nucleophilic Substitution
The primary mode of reaction for this compound is nucleophilic substitution at the carbons bearing the bromine atoms. A wide range of nucleophiles can displace the bromide ions, leading to the formation of diverse molecular architectures.
Caption: Stepwise nucleophilic substitution on N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
Intramolecular Cyclization: The Aziridinium Ion Intermediate
A key feature of nitrogen mustards is their ability to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[6] This process is facilitated by the nucleophilic nature of the tertiary amine. The strained three-membered ring of the aziridinium ion is a potent electrophile and is readily attacked by nucleophiles.[6]
Caption: Formation of the aziridinium ion intermediate and subsequent nucleophilic attack.
Applications in Synthetic Chemistry
The bifunctional nature of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine makes it a valuable building block for the synthesis of various heterocyclic compounds.
Synthesis of Piperazine Derivatives
One of the most significant applications of this compound is in the synthesis of N-benzylpiperazine and its derivatives. The reaction with a primary amine leads to a double N-alkylation, resulting in the formation of the piperazine ring.[8][9] Piperazine moieties are prevalent in a wide range of pharmaceuticals.[10]
Experimental Protocol: General Procedure for Piperazine Synthesis
-
Dissolve N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine in a suitable solvent such as dimethylformamide (DMF).
-
Add the desired primary amine to the solution. The stoichiometry may need to be optimized to favor the desired product.
-
The reaction may be heated to facilitate the cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.[11][12]
Synthesis of Other Heterocycles
By reacting with different dinucleophiles, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine can be used to construct other heterocyclic systems. For example, reaction with sodium sulfide would be expected to yield N-benzylthiomorpholine.
Biological Activity and Potential in Drug Discovery
As a nitrogen mustard, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a potential cytotoxic agent.[6][13] Nitrogen mustards exert their biological effect by alkylating DNA, leading to interstrand cross-links which inhibit DNA replication and transcription, ultimately inducing apoptosis.[6][7]
Mechanism of Cytotoxicity
The cytotoxic mechanism of nitrogen mustards is well-established. The compound forms an aziridinium ion in vivo, which then alkylates the N7 position of guanine bases in DNA.[6] A second alkylation event by the other bromoethyl arm results in the formation of an interstrand cross-link, which is a highly cytotoxic lesion.[6]
Caption: Proposed mechanism of action for nitrogen mustard-induced cytotoxicity.
Analytical Characterization
The identity and purity of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and triplets for the two pairs of methylene protons of the bromoethyl groups.[16][17] |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the two sets of carbons in the bromoethyl chains.[16][17] |
| IR Spectroscopy | Characteristic C-H stretching frequencies for aromatic and aliphatic groups, and a prominent C-Br stretching absorption.[17] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms and the benzyl group. |
Safety, Handling, and Disposal
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a hazardous chemical and must be handled with appropriate safety precautions. As a nitrogen mustard analogue, it should be considered a potential mutagen and carcinogen.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[18][19]
Handling and Storage
-
Handle in a well-ventilated area, preferably a chemical fume hood.[20][21]
-
Avoid contact with skin, eyes, and clothing.[21]
-
Wash hands thoroughly after handling.[20]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18][22]
Spill and Emergency Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[19]
-
Large Spills: Evacuate the area and seek assistance from trained emergency personnel.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound should be treated as hazardous waste. Do not dispose of it down the drain.[19]
Conclusion
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its ability to act as a precursor to complex heterocyclic structures, coupled with its inherent cytotoxic potential as a nitrogen mustard analogue, makes it a compound of interest for further investigation. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe application in a research setting.
References
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Wikipedia. (2024). Nitrogen mustard. Retrieved from [Link]
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- Wang, X., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(48), 31057-31061.
- Reeves, P. C. (1988). Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. Google Patents.
- Reddy, T. K., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(6), 927-929.
- Mignon, J., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(34), 6663-6672.
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704.
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